molecular formula C20H24N2O2 B1604294 3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-38-0

3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1604294
CAS No.: 898788-38-0
M. Wt: 324.4 g/mol
InChI Key: QRAVFDCRVNTLGI-UHFFFAOYSA-N
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Description

3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-methoxybenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for 3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-3’-(4-methylpiperazinomethyl) benzophenone.

    Reduction: Formation of 3-methoxy-3’-(4-methylpiperazinomethyl) benzhydrol.

    Substitution: Formation of various substituted benzophenone derivatives depending on the substituent used.

Scientific Research Applications

3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used as a photoinitiator in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzophenone: Lacks the piperazine moiety, resulting in different chemical and biological properties.

    4-Methylpiperazinomethyl benzophenone: Lacks the methoxy group, leading to different reactivity and applications.

    3-Hydroxy-3’-(4-methylpiperazinomethyl) benzophenone: An oxidized derivative with different chemical properties.

Uniqueness

3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both the methoxy and piperazine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

(3-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-9-11-22(12-10-21)15-16-5-3-6-17(13-16)20(23)18-7-4-8-19(14-18)24-2/h3-8,13-14H,9-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAVFDCRVNTLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643411
Record name (3-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-38-0
Record name (3-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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